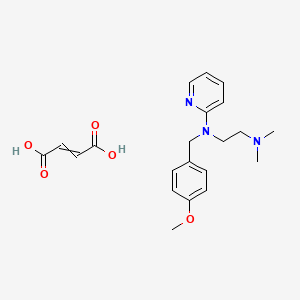
PYRILAMINE MALEATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pyrilamine Maleate can be synthesized through a series of chemical reactions involving the condensation of 2-dimethylaminoethylamine with 4-methoxybenzyl chloride, followed by the reaction with pyridine-2-carboxaldehyde. The resulting product is then treated with maleic acid to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrilamine Maleate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the amine group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and substituted derivatives of this compound .
Applications De Recherche Scientifique
Pyrilamine Maleate has a wide range of scientific research applications:
Biology: Employed in studies involving histamine receptors and their role in allergic reactions.
Medicine: Investigated for its potential use in treating various allergic conditions and as a sedative in over-the-counter sleep aids
Industry: Utilized in the formulation of pharmaceutical products for allergy relief and cold symptoms.
Mécanisme D'action
Pyrilamine Maleate exerts its effects by blocking the histamine H1 receptors, preventing histamine from binding and triggering allergic responses. This competitive inhibition reduces symptoms such as itching, swelling, and redness . Additionally, this compound has mild anticholinergic properties, contributing to its sedative effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenhydramine: Another first-generation antihistamine with sedative properties but less selective for the H1 receptor compared to Pyrilamine Maleate.
Chloropyramine: Similar in structure but contains a chlorine atom instead of a methoxy group, leading to different pharmacological properties.
Uniqueness
This compound is unique due to its high selectivity for the histamine H1 receptor and its ability to rapidly permeate the brain, making it effective for both allergy relief and as a sedative .
Propriétés
IUPAC Name |
but-2-enedioic acid;N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O.C4H4O4/c1-19(2)12-13-20(17-6-4-5-11-18-17)14-15-7-9-16(21-3)10-8-15;5-3(6)1-2-4(7)8/h4-11H,12-14H2,1-3H3;1-2H,(H,5,6)(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYWFNAQESKDNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
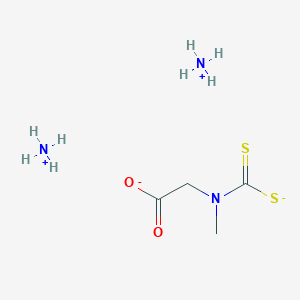
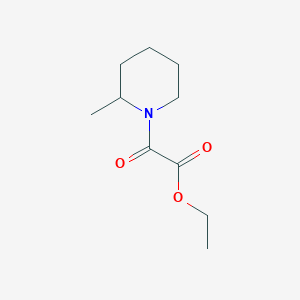
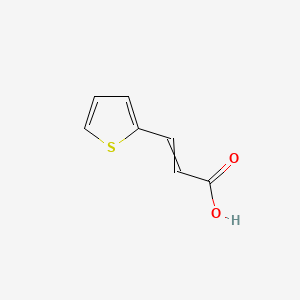
![N-[(3-Chlorophenyl)methyl]cyclopentanamine hydrochloride](/img/structure/B7855439.png)
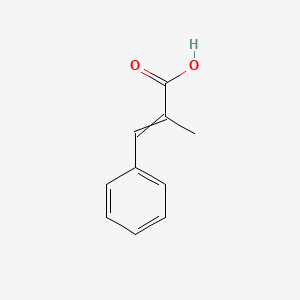
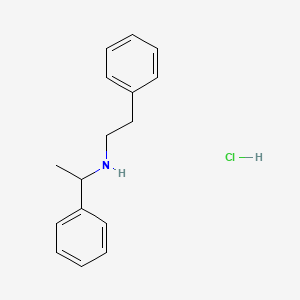
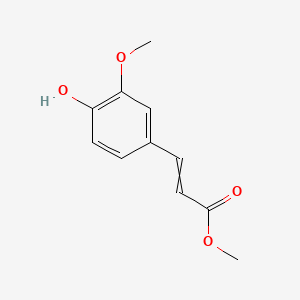
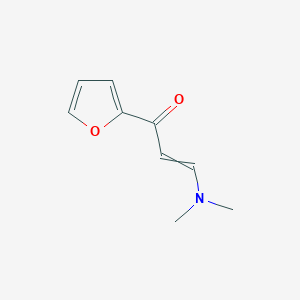
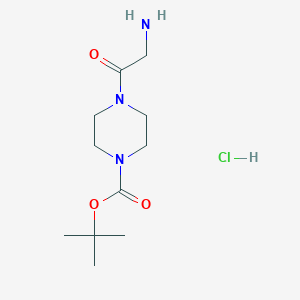


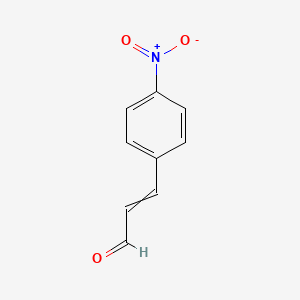
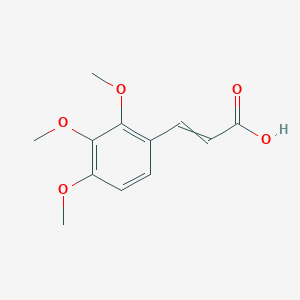
![[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylazanium;chloride](/img/structure/B7855503.png)
